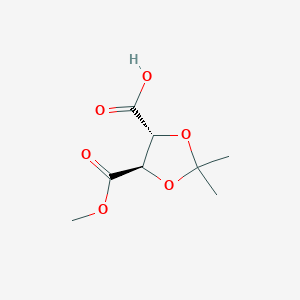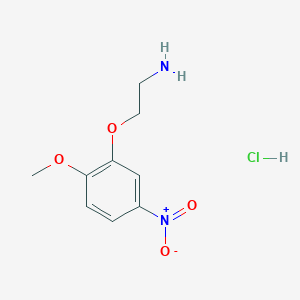
TAMRA-C6-Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TAMRA-C6-Acid: is a fluorescent dye linker derived from tetramethylrhodamine. It is widely used in biochemical and molecular biology applications due to its ability to form stable amide bonds with primary amine groups in the presence of activators such as EDC or HATU. The compound has a molecular formula of C32H35N3O6 and a molecular weight of 557.7 g/mol.
Mecanismo De Acción
Target of Action
TAMRA-C6-Acid is a TAMRA dye linker . Its primary targets are primary amine groups . These groups are abundant in biological systems, particularly in proteins, where they are present in the side chains of lysine residues and the N-termini of polypeptides.
Mode of Action
The terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators (e.g., EDC or HATU) to form a stable amide bond . This reaction allows the this compound to bind to its target molecules, effectively labeling them with the TAMRA dye.
Biochemical Pathways
Instead, it serves as a fluorescent label . When bound to a target molecule, it allows for the visualization and tracking of that molecule within a biological system. This can be particularly useful in studying the dynamics of biochemical pathways.
Pharmacokinetics
It is soluble in DMSO, DMF, and DCM , which suggests it could be delivered in a variety of formulations. The stability of the amide bond it forms with primary amines would also contribute to its persistence in biological systems.
Result of Action
The primary result of this compound’s action is the labeling of target molecules with a fluorescent dye . This allows for the visualization of these molecules under appropriate lighting conditions. The TAMRA dye has an excitation maximum at 553 nm and an emission maximum at 575 nm , producing a bright, orange-red fluorescence.
Análisis Bioquímico
Biochemical Properties
TAMRA-C6-Acid interacts with primary amine groups . This interaction is facilitated by the presence of activators such as EDC or HATU, which enable the formation of a stable amide bond . This property allows this compound to bind to various biomolecules that contain primary amine groups, thereby playing a role in various biochemical reactions.
Cellular Effects
Given its ability to form stable amide bonds with primary amine groups , it is likely that this compound can influence cellular processes by interacting with proteins and other biomolecules that contain these groups.
Molecular Mechanism
This compound exerts its effects at the molecular level through its ability to form stable amide bonds with primary amine groups This interaction can potentially influence the function of proteins and other biomolecules, leading to changes in cellular processes
Temporal Effects in Laboratory Settings
Given its chemical stability and ability to form stable amide bonds , it is likely that this compound can exert its effects over extended periods
Metabolic Pathways
Given its ability to interact with primary amine groups , it is possible that this compound may interact with enzymes or cofactors that contain these groups
Subcellular Localization
Given its ability to interact with primary amine groups , it is possible that this compound may localize to specific compartments or organelles that contain these groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: TAMRA-C6-Acid is synthesized through a series of chemical reactions involving tetramethylrhodamine. The terminal carboxylic acid group of this compound can react with primary amine groups to form stable amide bonds. This reaction typically requires the presence of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using similar chemical routes as described above. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: TAMRA-C6-Acid primarily undergoes substitution reactions, where the terminal carboxylic acid group reacts with primary amines to form amide bonds. This reaction is facilitated by activators such as EDC or HATU.
Common Reagents and Conditions:
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide): Used as a coupling agent to activate the carboxylic acid group for reaction with amines.
HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Another coupling agent used to facilitate the formation of amide bonds.
Major Products: The major product formed from the reaction of this compound with primary amines is a stable amide bond, resulting in the conjugation of this compound to various biomolecules.
Aplicaciones Científicas De Investigación
Chemistry: TAMRA-C6-Acid is used as a fluorescent probe in various chemical assays and experiments. Its ability to form stable conjugates with biomolecules makes it valuable for studying molecular interactions and dynamics.
Biology: In biological research, this compound is used for labeling proteins, nucleic acids, and other biomolecules. This allows researchers to track and visualize these molecules in various biological processes.
Medicine: this compound is employed in medical research for diagnostic purposes, such as imaging and detecting specific biomolecules in cells and tissues.
Industry: In industrial applications, this compound is used in the development of diagnostic kits and assays, as well as in quality control processes for various products.
Comparación Con Compuestos Similares
5-(and-6)-Carboxytetramethylrhodamine (TAMRA): A mixed isomer form of TAMRA used for similar applications.
Tetramethylrhodamine (TMR): Another fluorescent dye used for labeling and imaging applications.
5-TAMRA, SE (5-Carboxytetramethylrhodamine, Succinimidyl Ester): A single isomer form of TAMRA used for specific labeling applications.
6-TAMRA, SE (6-Carboxytetramethylrhodamine, Succinimidyl Ester): Another single isomer form of TAMRA used for specific labeling applications.
Uniqueness: TAMRA-C6-Acid is unique due to its ability to form stable amide bonds with primary amine groups, making it highly versatile for conjugation to various biomolecules. Its fluorescent properties and stability make it a valuable tool in research and industrial applications.
Propiedades
IUPAC Name |
5-(6-carboxyhexylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H35N3O6/c1-34(2)21-11-14-24-27(18-21)41-28-19-22(35(3)4)12-15-25(28)30(24)23-13-10-20(17-26(23)32(39)40)31(38)33-16-8-6-5-7-9-29(36)37/h10-15,17-19H,5-9,16H2,1-4H3,(H2-,33,36,37,38,39,40) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBOWMCMBUTFAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCCCCCC(=O)O)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H35N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[2-Methoxy-5-(trifluoromethoxy)phenyl]-N-methylmethanamine hydrochloride](/img/structure/B6302897.png)

![2-[(5-Chloroquinolin-8-yl)oxy]ethanamine dihydrochloride](/img/structure/B6302904.png)

![(3S,3aR,5R,6aR,7R)-6-Iodo-2-oxooctahydro-3,5-methanocyclopenta[b]pyrrole-7-carboxylic acid](/img/structure/B6302917.png)


